1-Chloroisoquinoline-5-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

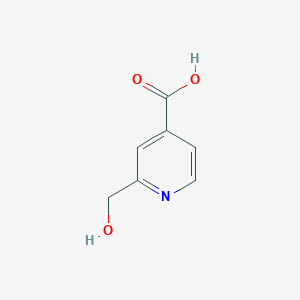

1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in medicinal chemistry. The synthesis of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a complex process that involves several steps.

Scientific Research Applications

Mn-Catalyzed Cross-Coupling

This compound has been used in manganese-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides. This type of reaction is significant in the synthesis of complex organic molecules .

Pd-Catalyzed Cross-Coupling

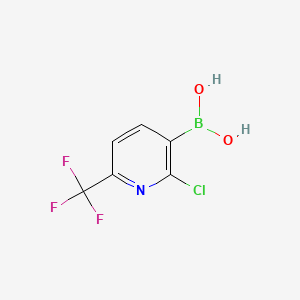

Similarly, it has been utilized in palladium-catalyzed cross-coupling with heteroaryl boronic acids and esters. Palladium-catalyzed reactions are pivotal in creating carbon-carbon bonds in organic chemistry .

Drug Discovery

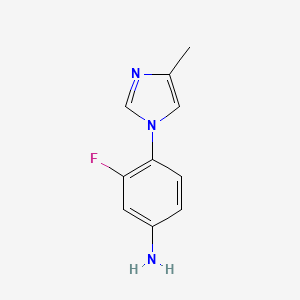

Quinoline compounds, which include 1-Chloroisoquinoline-5-carboxylic acid hydrochloride, are essential scaffolds for leads in drug discovery due to their versatile applications .

Organic Synthesis

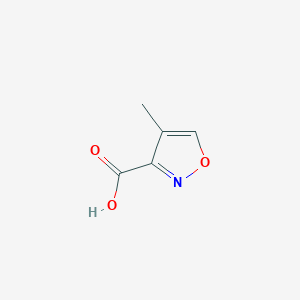

Carboxylic acids, a group to which this compound belongs, are widely used in obtaining small molecules and macromolecules, which are fundamental in organic synthesis .

Nanoparticle Surface Modification

Carboxylic acids also play a role in modifying the surface of metallic nanoparticles, which is crucial in nanotechnology applications .

Antioxidant Properties

Quinoline motifs are known to be free radical scavengers, indicating potential antioxidant applications for this compound .

Mechanism of Action

Target of Action

It is known that chlorinated isoquinoline compounds often interact with various enzymes and receptors in the body .

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

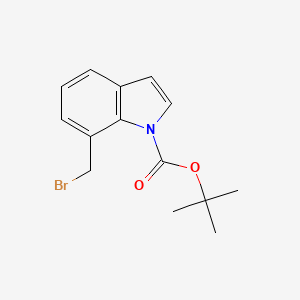

Reactions at the benzylic position, a common feature in such compounds, are known to be important for synthesis problems .

Result of Action

The compound’s reactions, such as the formation of acid chlorides, could potentially lead to various downstream effects .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride involves the conversion of isoquinoline to 1-Chloroisoquinoline-5-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Isoquinoline", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline is first chlorinated using chlorine gas in the presence of sulfuric acid to form 1-Chloroisoquinoline.", "1-Chloroisoquinoline is then treated with sodium hydroxide in ethanol to form 1-Chloroisoquinoline-5-carboxylic acid.", "Finally, hydrochloric acid is added to 1-Chloroisoquinoline-5-carboxylic acid to form the hydrochloride salt of the compound." ] } | |

CAS RN |

223671-54-3 |

Product Name |

1-Chloroisoquinoline-5-carboxylic acid hydrochloride |

Molecular Formula |

C10H7Cl2NO2 |

Molecular Weight |

244.07 g/mol |

IUPAC Name |

1-chloroisoquinoline-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |

InChI Key |

APVMHUHJACMXQC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.